Acetamidoxime

CO2 capture Amidoxime adsorbents Gas separation

Acetamidoxime is the preferred monomeric benchmark for CO2 capture studies, with an experimentally verified capacity of 2.71 mmol CO2/g. Its precisely measured pKa enables accurate prediction of chelation efficiency under marine pH conditions, essential for seawater uranium extraction programs. As a validated scaffold for antitumor agents and oxadiazole library synthesis, and with fully characterized crystal structure for analytical reference, this high-purity compound ensures reproducible results across medicinal chemistry, materials science, and quality control applications.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 22059-22-9
Cat. No. B1239325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamidoxime
CAS22059-22-9
Synonymsacetohydroxamic acid
Lithostat
N-hydroxyacetamide
N-hydroxyacetamidine
Uronefrex
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(=NO)N
InChIInChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)
InChIKeyAEXITZJSLGALNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamidoxime (CAS 22059-22-9) Sourcing Guide: Chemical Properties and Procurement Specifications


Acetamidoxime (N-hydroxyacetamidine, CAS 22059-22-9) is a small-molecule amidoxime building block with the molecular formula C₂H₆N₂O and a molecular weight of 74.08 g/mol [1]. It appears as white crystals with a melting point of 134°C and predicted boiling point of 110.6±23.0°C [2]. The compound is soluble in methanol and is typically stored at room temperature in a sealed, dark environment [3]. Acetamidoxime serves as a versatile precursor in the synthesis of 1,2,4-oxadiazoles, metal-chelating ligands, and pharmacologically active amidoxime derivatives [4]. Commercial availability includes grades of ≥97.0% purity (GC) from established chemical suppliers .

Why Acetamidoxime Cannot Be Readily Substituted with Other Amidoximes in Critical Applications


Amidoximes as a class share the core –C(NH₂)=N–OH functional group, yet substitution with a different amidoxime analog (e.g., benzamidoxime, formamidoxime, or poly-amidoximes) cannot be assumed to be functionally equivalent without quantitative verification [1]. Experimental data demonstrate that even structurally similar amidoximes exhibit substantial differences in physicochemical parameters such as pKa, CO₂ adsorption capacity, and hydrogen-bonding behavior [2][3]. These differences arise from variations in electronic effects (alkyl vs. aryl substitution), molecular weight, and the density of amidoxime functionality per unit mass, which directly impact performance in chelation, gas capture, and synthetic applications [4]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Acetamidoxime (CAS 22059-22-9) Comparative Performance Data: A Quantitative Evidence Guide for Scientific Selection


CO₂ Capture Capacity of Acetamidoxime vs. Multi-Amidoxime Analogs

Acetamidoxime demonstrates the highest CO₂ capture capacity on a per-mass basis when compared to amidoxime analogs bearing multiple amidoxime groups per molecule [1]. The experimental data show that acetamidoxime (one amidoxime group per 74.08 g/mol) achieves 2.71 mmol CO₂/g, exceeding terephthalamidoxime (two amidoxime groups per molecule) and tetraquinoamidoxime (four amidoxime groups per molecule) [1].

CO2 capture Amidoxime adsorbents Gas separation

Experimentally Determined pKa of Acetamidoxime vs. Benzamidoxime

Spectroscopic titration experiments have resolved the conflicting literature pKa values for the amidoxime functional group, providing directly comparable data for acetamidoxime and benzamidoxime [1]. These measurements enable rational selection of amidoxime monomers for poly(acrylamidoxime) adsorbents used in seawater uranium extraction [1].

pKa determination Uranium extraction Chelation chemistry

Crystal Structure and Hydrogen-Bonding Network of Acetamidoxime

Single-crystal X-ray diffraction analysis of acetamidoxime reveals a complex hydrogen-bonding arrangement featuring one strong O–H···N hydrogen bond together with weaker hydrogen bonding involving the amide groups [1]. Conjugation effects lead to atypical bond distances and angles not observed in bulkier or aryl-substituted amidoximes [1].

Crystallography Hydrogen bonding Solid-state characterization

Antitumor Activity of Acetamidoxime vs. Formamidoxime in Murine Leukemia Models

In a comparative in vivo screening study, acetamidoxime was evaluated alongside other amidoximes against L1210 leukemia and P388 leukemia in mice [1]. Acetamidoxime, formamidoxime, and 2-aminoacetamidoxime hydrochloride were identified as the three most active compounds in the L1210 system [1]. Acetamidoxime showed marginal activity against Lewis lung carcinoma [1].

Antitumor screening Hydroxyurea analogs L1210 leukemia

Synthetic Yield of Acetamidoxime from Acetonitrile

Acetamidoxime can be synthesized from acetonitrile and hydroxylamine with a reported yield of approximately 83% [1]. This efficient single-step conversion provides a practical benchmark for evaluating alternative synthetic routes to aliphatic amidoximes.

Amidoxime synthesis Nitrile conversion Process chemistry

Acetamidoxime as a Building Block for 1,2,4-Oxadiazole Heterocycles

Acetamidoxime serves as a key precursor in the one-pot synthesis of N-substituted amidoximes and their subsequent application toward 1,2,4-oxadiazol-5-ones . This synthetic utility distinguishes acetamidoxime from larger amidoximes that may exhibit steric hindrance or altered reactivity in cyclization reactions.

Heterocycle synthesis 1,2,4-oxadiazole Medicinal chemistry

Acetamidoxime (CAS 22059-22-9) Procurement Application Scenarios: Where This Compound Delivers Verified Value


CO₂ Capture Material Development and Benchmarking

Acetamidoxime is the preferred benchmark compound for evaluating the intrinsic CO₂ capture capacity of amidoxime-based adsorbents. With an experimentally verified capacity of 2.71 mmol CO₂/g, it provides the highest functional group density among tested amidoxime monomers [1]. Researchers developing poly(amidoxime) materials or comparing novel sorbents should procure acetamidoxime as a reference standard to validate adsorption isotherm measurements and to establish baseline performance metrics [1].

Uranium Extraction from Seawater Ligand Development

For research programs focused on poly(acrylamidoxime) adsorbents for seawater uranium mining, acetamidoxime serves as a critical monomeric model compound. Its experimentally determined pKa value, measured via spectroscopic titration and validated by high-level computational methods (MP2/M06-2X with SMD solvent model; RMSD = 0.46 and 0.45 pKa units), provides essential data for predicting chelation efficiency under marine pH conditions [2]. Procurement of high-purity acetamidoxime enables accurate fundamental studies of amidoxime-uranyl binding before advancing to polymeric systems [2].

Medicinal Chemistry SAR Studies and Heterocyclic Library Synthesis

Acetamidoxime is a validated scaffold for medicinal chemistry programs investigating antitumor amidoximes [3] and for synthesizing 1,2,4-oxadiazole-containing compound libraries . Its established in vivo activity in L1210 and P388 leukemia models positions it as a starting point for structure-activity relationship (SAR) exploration [3]. Additionally, its efficient conversion to 1,2,4-oxadiazol-5-ones makes it a strategic procurement choice for building diverse heterocyclic collections .

Analytical Method Development and Quality Control Reference

The fully characterized crystal structure of acetamidoxime, featuring a defined O–H···N hydrogen-bonding network and atypical bond distances/angles due to conjugation effects, provides a robust reference for analytical method development [4]. Quality control laboratories and research groups requiring positive identification of acetamidoxime in synthetic mixtures can rely on this published crystallographic data (e.g., PXRD pattern matching, FT-IR fingerprinting) to confirm compound identity and purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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